Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, which are heterocyclic compounds known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, where it is studied for various therapeutic effects. The structure of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate includes a five-membered oxadiazole ring, which contributes to its unique chemical properties and biological activities.
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate can be sourced from chemical suppliers like BenchChem and PubChem, where it is classified under the category of organic compounds. The compound is characterized by its molecular formula and a molecular weight of approximately 239.21 g/mol. It belongs to the class of 1,2,4-oxadiazoles, which are recognized for their significant pharmacological properties.
The synthesis of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves several key steps:
The synthetic routes often require controlled conditions to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular structure of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate consists of a five-membered oxadiazole ring bonded to an ethyl ester group and a methoxymethyl substituent.
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of the oxadiazole ring allows for further modifications that enhance its biological activity or alter its physicochemical properties.
The mechanism of action for Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety can facilitate binding through hydrogen bonding or π-stacking interactions with target proteins.
Research indicates that derivatives containing oxadiazole rings exhibit various biological activities including antibacterial, antifungal, and anticancer properties due to their ability to inhibit specific biological pathways.
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "furo[ab]diazole" [1] [3]. Its journey from chemical curiosity to medicinal cornerstone began nearly 80 years later when photochemical rearrangements revealed synthetic utility [3]. The 1940s marked a pivotal shift with biological activity studies culminating in Oxolamine—the first FDA-approved 1,2,4-oxadiazole drug (1960s) for cough suppression [3] [6]. This breakthrough ignited extensive exploration, leading to diverse therapeutics:
Natural product isolation further validated biological relevance. Phidianidines A/B (2011), from the mollusk Phidiana militaris, exhibited cytotoxic activity and affinity for opioid receptors/CXCR4 [1] [3]. Quisqualic acid, isolated from Quisqualis indica seeds, demonstrated potent metabotropic glutamate receptor modulation [3]. Publications on medicinal applications surged >200% between 2000–2020, reflecting the scaffold’s versatility in oncology, CNS disorders, and anti-infectives [5] [6].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann/Krüger synthesis | First chemical characterization |
1940s | Biological activity screening initiated | Foundation for pharmacophore mapping |
1960s | Oxolamine FDA approval | First therapeutic application (antitussive) |
2011 | Phidianidine A/B isolation | Natural product validation & novel bioactivity |
2014 | Ataluren approval | Treatment of Duchenne muscular dystrophy |
2020s | Dual FXR antagonists/PXR agonists development | Multitargeted therapies for metabolic disorders [4] |
1,2,4-Oxadiazoles serve as strategic bioisosteres for esters, carbamates, and amides—functional groups prone to enzymatic hydrolysis or poor metabolic stability [1] [6]. This equivalence arises from:
Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate exemplifies this principle. Its C5 ethyl ester group mimics conventional carboxylic acid prodrugs, while the C3 methoxymethyl side chain acts as a hydrolytically stable amide surrogate. This dual bioisosterism enhances cell permeability and oral bioavailability in preclinical models [4] [9].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Conventional Groups
Property | 1,2,4-Oxadiazole | Ester/Amide | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | High (resists esterases) | Low (enzyme-sensitive) | Extended half-life |
Dipole moment | 3.4–3.8 Debye | 1.7–2.1 Debye (esters) | Similar target binding affinity |
Hydrogen-bond acceptance | 2–3 sites | 1–2 sites | Enhanced receptor interactions |
Aromatic character | Moderate (6π electrons) | None | π-Stacking with protein residues |
The 1,2,4-oxadiazole scaffold’s bioactivity is exquisitely tunable via C3 and C5 substituents, enabling precise optimization of pharmacodynamics, pharmacokinetics, and target engagement [6] [7]. Key principles include:
Recent studies demonstrate substituent-driven multitargeting. Piperidine-functionalized oxadiazoles exhibit dual FXR antagonism/PXR agonism, mitigating inflammation via NF-κB pathway suppression [4] [8]. Alzheimer’s candidates like FO-4-15 incorporate C3 heterocycles to activate mGluR1/CaMKIIα pathways, reducing Aβ plaques [9].
Table 3: Impact of Substituents on 1,2,4-Oxadiazole Bioactivities
Position | Substituent Type | Example Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|---|
C3 | Alkyloxyalkyl | Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate | Neuroprotection [9] | Enhanced solubility & metabolic shielding |
C3 | Aryl (2-naphthyl) | FXR antagonist 1 [4] | FXR antagonism (IC₅₀ 0.58 μM) | Hydrophobic cavity occupation in FXR-LBD |
C5 | Piperidine | Dual FXR antagonist/PXR agonist [4] | PXR activation (105% efficacy) | Nuclear receptor heterodimer modulation |
C5 | Ethyl ester | Subject compound | Prodrug for carboxylic acid delivery | Esterase hydrolysis to active metabolite |
The strategic incorporation of methoxymethyl and ethyl ester groups in Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate exemplifies rational design: the former balances lipophilicity/permeability, while the latter enables targeted drug release. This synergy underpins its promise in neurological and metabolic disorders [4] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: